Monodictyochromone B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

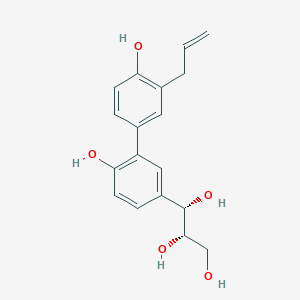

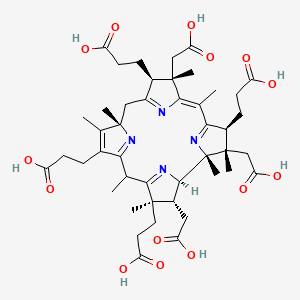

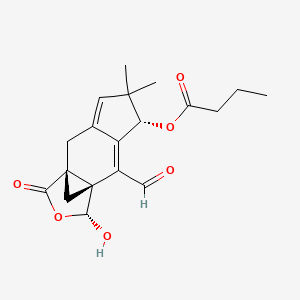

Monodictyochromona B es un compuesto de cromona aislado del hongo marino Monodictys putredinis. Este compuesto exhibe actividad inhibitoria contra las enzimas del citocromo P450, que participan en la catálisis de sustancias orgánicas. Monodictyochromona B ha despertado interés debido a sus posibles propiedades antineoplásicas, lo que la convierte en una candidata prometedora para la investigación del cáncer .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La Monodictyochromona B se aísla típicamente del hongo marino Monodictys putredinis. El proceso de aislamiento implica el cultivo del hongo, seguido de la extracción y purificación del compuesto utilizando técnicas cromatográficas.

Métodos de producción industrial: La producción industrial de Monodictyochromona B probablemente implicaría la fermentación a gran escala de Monodictys putredinis, seguida de procesos de extracción y purificación. La optimización de las condiciones de fermentación, como la temperatura, el pH y el suministro de nutrientes, sería crucial para maximizar el rendimiento. Se emplearían técnicas cromatográficas avanzadas, como la cromatografía líquida de alto rendimiento, para la purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: Monodictyochromona B se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la Monodictyochromona B.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en diversas condiciones.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes u otras formas reducidas .

Aplicaciones Científicas De Investigación

Monodictyochromona B tiene varias aplicaciones de investigación científica:

Química: Sirve como compuesto modelo para estudiar los derivados de la cromona y su reactividad.

Biología: La actividad inhibitoria del compuesto contra las enzimas del citocromo P450 lo hace valioso para estudiar los mecanismos de inhibición enzimática.

Medicina: Debido a sus propiedades antineoplásicas, Monodictyochromona B está siendo investigada por su posible uso en terapia contra el cáncer.

Mecanismo De Acción

Monodictyochromona B ejerce sus efectos principalmente a través de la inhibición de las enzimas del citocromo P450. Estas enzimas juegan un papel crucial en el metabolismo de diversas sustancias orgánicas. Al inhibir estas enzimas, Monodictyochromona B puede interferir con las vías metabólicas de las células cancerosas, lo que potencialmente lleva a su muerte. Los objetivos moleculares del compuesto incluyen isoformas específicas del citocromo P450, y su actividad inhibitoria está mediada a través de la unión al sitio activo de la enzima .

Compuestos Similares:

Monodictyochromona A: Otro derivado de la cromona aislado de Monodictys putredinis, con actividad inhibitoria similar contra las enzimas del citocromo P450.

Derivados de la xantona: Compuestos como la xantona y sus derivados comparten similitudes estructurales con la Monodictyochromona B y exhiben actividades biológicas similares.

Singularidad: Monodictyochromona B es única debido a su estructura específica, que incluye múltiples grupos hidroxilo y un anillo de γ-lactona. Esta estructura contribuye a su potente actividad inhibitoria contra las enzimas del citocromo P450 y sus posibles propiedades antineoplásicas. En comparación con otros compuestos similares, Monodictyochromona B ha demostrado una mayor potencia en la inhibición de ciertas isoformas del citocromo P450 .

Comparación Con Compuestos Similares

Monodictyochromone A: Another chromanone derivative isolated from Monodictys putredinis, with similar inhibitory activity against cytochrome P450 enzymes.

Xanthone Derivatives: Compounds like xanthone and its derivatives share structural similarities with Monodictyochromone B and exhibit similar biological activities.

Uniqueness: this compound is unique due to its specific structure, which includes multiple hydroxyl groups and a γ-lactone ring. This structure contributes to its potent inhibitory activity against cytochrome P450 enzymes and its potential antineoplastic properties. Compared to other similar compounds, this compound has shown higher potency in inhibiting certain isoforms of cytochrome P450 .

Propiedades

Fórmula molecular |

C30H30O11 |

|---|---|

Peso molecular |

566.6 g/mol |

Nombre IUPAC |

(2S)-5-hydroxy-6-[(2R)-5-hydroxy-2-methyl-2-[(2R,3S)-3-methyl-5-oxooxolan-2-yl]-4-oxo-3H-chromen-6-yl]-2-[(2R,3R)-3-hydroxy-5-oxooxolan-2-yl]-2,7-dimethyl-3H-chromen-4-one |

InChI |

InChI=1S/C30H30O11/c1-12-7-19-24(17(33)11-30(4,41-19)28-15(31)9-21(35)39-28)26(37)22(12)14-5-6-18-23(25(14)36)16(32)10-29(3,40-18)27-13(2)8-20(34)38-27/h5-7,13,15,27-28,31,36-37H,8-11H2,1-4H3/t13-,15+,27+,28+,29+,30-/m0/s1 |

Clave InChI |

YSURVZRGQKOUAG-QXBVHLSASA-N |

SMILES isomérico |

C[C@H]1CC(=O)O[C@H]1[C@]2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C(C5=C(C=C4C)O[C@](CC5=O)(C)[C@H]6[C@@H](CC(=O)O6)O)O)C |

SMILES canónico |

CC1CC(=O)OC1C2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C(C5=C(C=C4C)OC(CC5=O)(C)C6C(CC(=O)O6)O)O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-piperidinyl]-3-pyrazolyl]-4-phenylbutanamide](/img/structure/B1265148.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1265151.png)

![(1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione](/img/structure/B1265155.png)

![N'-[(2-methyl-3-nitrophenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide](/img/structure/B1265163.png)